N-[4-(diethylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Overview
Description
N-[4-(diethylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxine ring fused with a carboxamide group, making it a subject of interest in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxine ring. One common method includes the reaction of catechol with ethylene glycol under acidic conditions to form the benzodioxine ring. Subsequently, the carboxamide group is introduced through a reaction with diethylcarbamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Sodium hydride, alkyl halides; conducted in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups.
Scientific Research Applications
N-[4-(diethylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-(diethylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(diethylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- N-[4-(diethylcarbamoyl)phenyl]-2,3-dimethoxybenzamide
Uniqueness
N-[4-(diethylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide stands out due to its specific benzodioxine ring structure combined with the carboxamide group, which imparts unique chemical and biological properties
Properties
IUPAC Name |
N-[4-(diethylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-22(4-2)20(24)14-9-11-15(12-10-14)21-19(23)18-13-25-16-7-5-6-8-17(16)26-18/h5-12,18H,3-4,13H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFWSHJPBJSMIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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